(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid
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Description
(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4S and its molecular weight is 263,35 g/mole. The purity is usually 95%.
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Scientific Research Applications
Renin Inhibitory Peptides
(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid has been utilized in the synthesis of renin inhibitory peptides. This compound serves as an intermediate for preparing peptides that inhibit human plasma renin, with applications in regulating blood pressure and treating related disorders. Notably, its glycol moiety acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).
Synthesis of trans-4-Methylproline
This compound is also important in synthesizing trans-4-methylproline, a valuable amino acid derivative. The process involves hydrogenation under specific catalyst and solvent systems, demonstrating its potential in the synthesis of complex amino acids and their derivatives (Nevalainen & Koskinen, 2001).
Formation of Arginine Modifications
In another study, the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine was explored, leading to the formation of various arginine modifications. This research is significant for understanding the biochemical interactions and modifications of amino acids in different physiological conditions (Klöpfer, Spanneberg, & Glomb, 2011).
Lipoic Acid Analogs with Enhanced Pharmacological Activity
Lipoic acid analogs, which possess antioxidant and cytoprotective properties, have been synthesized by condensing amino acids with the carboxylic acid moiety of lipoic acid. These analogs, including those derived from this compound, have shown potential in pharmacological applications due to their unique properties (Kates, Casale, Baguisi, & Beeuwkes, 2014).
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFKPNZCUUZRLA-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.